molecular formula C20H19NO B6337627 4-(4-tert-Butylbenzoyl)quinoline;  97% CAS No. 1187169-10-3

4-(4-tert-Butylbenzoyl)quinoline; 97%

Cat. No. B6337627
M. Wt: 289.4 g/mol
InChI Key: AZUHVXQGYCYEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-Butylbenzoyl)quinoline is a chemical compound with the molecular formula C20H19NO . It is used in the synthesis of various chemical systems .


Synthesis Analysis

The synthesis of quinolines, including 4-(4-tert-Butylbenzoyl)quinoline, has seen significant advances in recent years . The use of α,β-unsaturated aldehydes, such as 4-tert-Butylbenzoyl chloride, has been a common method in the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 4-(4-tert-Butylbenzoyl)quinoline consists of a quinoline core with a 4-tert-butylbenzoyl group attached . The exact structure can be found in the referenced molecular file .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-tert-Butylbenzoyl)quinoline is 443.2±28.0 °C, and its predicted density is 1.106±0.06 g/cm3 . Its pKa value is predicted to be 2.59±0.13 .

Safety And Hazards

4-(4-tert-Butylbenzoyl)quinoline is considered hazardous. It is combustible and may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4-tert-butylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-20(2,3)17-10-8-14(9-11-17)19(22)16-12-15-6-4-5-7-18(15)21-13-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUHVXQGYCYEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylbenzoyl)quinoline

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